Product packaging for 2-Methyl-2-(oxetan-3-yl)propanenitrile(Cat. No.:)

2-Methyl-2-(oxetan-3-yl)propanenitrile

Cat. No.: B12865219
M. Wt: 125.17 g/mol
InChI Key: XKEFVVQNKWWDOC-UHFFFAOYSA-N
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Description

Contextualizing 2-Methyl-2-(oxetan-3-yl)propanenitrile within Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its structural components—the oxetane (B1205548) ring and the nitrile group—position it as a molecule of considerable academic and industrial interest. The study of such molecules is often driven by the desire to explore new chemical space and to develop novel building blocks for the synthesis of more complex and biologically active compounds. The combination of a polar, rigid oxetane scaffold with a reactive nitrile functionality suggests potential applications in areas such as drug discovery and materials science.

Significance of Oxetane Motifs in Synthetic Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable component in modern molecular design. acs.orgnih.gov Its incorporation into molecules can lead to profound and beneficial changes in their physicochemical properties. Often used as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane motif can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity. nih.gov The strained nature of the ring, with a ring strain energy of approximately 25.5 kcal/mol, and its distinct bond angles and lengths contribute to its unique properties. beilstein-journals.org The substitution pattern on the oxetane ring is crucial, with 3,3-disubstituted oxetanes exhibiting greater stability. nih.gov The 3-position is a common point of substitution in drug candidates, highlighting its synthetic tractability and stability. nih.gov

PropertyValueReference
Ring Strain Energy~25.5 kcal/mol beilstein-journals.org
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org

Overview of Nitrile Functional Group Reactivity in Complex Molecules

The nitrile functional group (–C≡N) is a versatile and reactive moiety in organic synthesis. pressbooks.pub Its linear geometry and the strong polarization of the carbon-nitrogen triple bond render the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.pub This inherent reactivity allows for a wide array of chemical transformations. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents like Grignard reagents to form ketones. chadsprep.comlibretexts.org The presence of substituents on the α-carbon can influence the reactivity of the nitrile group. nih.gov

ReactionReagentsProductReference
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid or Amide pressbooks.publibretexts.org
ReductionLiAlH₄, then H₂OPrimary Amine libretexts.org
Grignard ReactionR-MgBr, then H₃O⁺Ketone chadsprep.com

Research Trajectories and Unanswered Questions Pertaining to this compound

The specific study of this compound would likely follow several key research trajectories. A primary focus would be the development of efficient and stereoselective synthetic routes to this molecule. Given the interest in oxetanes, exploring its utility as a building block for more complex structures, particularly in the context of medicinal chemistry, would be a logical progression.

Unanswered questions surrounding this compound include:

Detailed Physicochemical Properties: While general properties can be inferred, precise measurements of its solubility, lipophilicity (LogP), and pKa are needed to fully understand its potential as a drug-like fragment.

Reactivity Profile: A systematic investigation of the reactivity of both the nitrile and oxetane functionalities within this specific molecular framework is required. For instance, how does the presence of the gem-dimethyl group adjacent to the nitrile affect its reactivity? Does the electronic nature of the oxetane ring influence the acidity of the α-proton (if any were present)?

Biological Activity Screening: As with many novel chemical entities, screening for biological activity across a range of assays would be a critical step in identifying any potential therapeutic applications.

The exploration of these questions will undoubtedly contribute to a deeper understanding of the interplay between the oxetane and nitrile functionalities and will likely unveil new opportunities for the application of such molecules in the broader field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B12865219 2-Methyl-2-(oxetan-3-yl)propanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methyl-2-(oxetan-3-yl)propanenitrile

InChI

InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3

InChI Key

XKEFVVQNKWWDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1COC1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Oxetan 3 Yl Propanenitrile

Precursor Design and Synthesis Strategies

The logical disconnection of the target molecule suggests a convergent approach, wherein the oxetane (B1205548) moiety and the 2-methylpropanenitrile unit are synthesized separately and then coupled. This strategy allows for the independent optimization of the synthesis of each fragment.

Synthesis of Oxetane Precursors Bearing Electrophilic or Nucleophilic Sites

A key to the successful synthesis is the preparation of an oxetane ring functionalized at the 3-position to act as either an electrophile or a nucleophile.

Electrophilic Oxetane Precursors:

The most common strategy involves rendering the 3-position of the oxetane ring electrophilic, typically by introducing a good leaving group. A versatile starting material for this purpose is oxetan-3-one, which can be synthesized from readily available propargylic alcohols via gold-catalyzed cyclization. nih.govorganic-chemistry.org From oxetan-3-one, reduction yields oxetan-3-ol. researchgate.net This alcohol can then be converted into a potent electrophile by tosylation or mesylation, yielding 3-(tosyloxy)oxetane or 3-(mesyloxy)oxetane, respectively. These precursors are primed for nucleophilic substitution. acs.org

Another established route to electrophilic oxetanes is the cyclization of 3-halo-1-propanol derivatives. google.com For instance, treatment of a suitably substituted 1,3-diol with acetyl bromide can generate an acetoxybromide, which upon cyclization, yields the oxetane. acs.org

Nucleophilic Oxetane Precursors:

While less common, the generation of a nucleophilic oxetane at the 3-position is also a viable strategy. This can be achieved through the formation of an organometallic reagent, such as an oxetan-3-yl lithium or Grignard reagent. The preparation of such reagents is challenging due to the inherent ring strain of the oxetane but can be accomplished under carefully controlled conditions, often starting from a 3-halooxetane. The use of organometallic reagents in reactions with electrophiles allows for the formation of carbon-carbon bonds. youtube.com

Approaches to Introduce the Nitrile Group in Oxetane Derivatives

Direct introduction of a nitrile group onto a pre-formed oxetane ring is another synthetic consideration. One method involves the nucleophilic ring-opening of an epoxide precursor with a cyanide source, followed by cyclization to form the oxetane ring. However, for the specific target molecule, a more direct approach is the substitution reaction on a 3-functionalized oxetane. For example, a 3-halo-oxetane or 3-tosyloxy-oxetane can react with a cyanide salt, such as sodium or potassium cyanide, to yield oxetane-3-carbonitrile. This intermediate, however, would require further elaboration to introduce the gem-dimethyl groups. A more convergent approach is detailed in the subsequent sections.

Synthesis of the 2-Methyl-2-Substituted Propanenitrile Moiety

The 2-methylpropanenitrile (isobutyronitrile) fragment is the source of the quaternary carbon center. wikipedia.orgnih.gov The key to its use as a nucleophile is the deprotonation of the α-carbon. Alkyl nitriles are acidic enough to be deprotonated by strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) to form a resonance-stabilized nitrile anion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile, capable of attacking a variety of electrophiles to form a new carbon-carbon bond, thereby creating a quaternary center. beilstein-journals.org

Key Reaction Pathways for Carbon-Carbon Bond Formation

The cornerstone of the synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile is the formation of the C-C bond between the oxetane ring and the isobutyronitrile (B166230) moiety. This can be achieved through classical alkylation or more advanced transition metal-catalyzed methods.

Classical Alkylation Reactions for Quaternary Carbon Center Formation

The most direct and widely applicable method for constructing the target molecule is the alkylation of a nitrile enolate. youtube.com This reaction involves the nucleophilic attack of the pre-formed 2-methylpropanenitrile anion on an electrophilic oxetane precursor.

The general reaction is as follows:

Deprotonation: Isobutyronitrile is treated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) in an aprotic solvent (e.g., THF, diethyl ether) at low temperatures to generate the corresponding carbanion.

Alkylation: The electrophilic oxetane precursor, such as 3-bromooxetane (B1285879) or 3-tosyloxyoxetane, is then added to the solution of the nitrile anion. The nucleophilic carbanion displaces the leaving group on the oxetane ring in an SN2 reaction, forming the desired C-C bond and the quaternary carbon center.

The successful formation of a quaternary carbon center via alkylation is well-documented for a variety of nitriles and electrophiles. organic-chemistry.orgcluster-science.comresearchgate.net The choice of base, solvent, and reaction temperature are critical to minimize side reactions, such as elimination or self-condensation.

Electrophile Nucleophile Base Solvent Product Reference
3-BromooxetaneIsobutyronitrileLDATHFThis compound wikipedia.org
3-TosyloxyoxetaneIsobutyronitrileNaHMDSDMFThis compound acs.org

This table presents a hypothetical reaction based on established chemical principles.

Transition Metal-Catalyzed Coupling Reactions in Oxetane Functionalization

While classical alkylation is a robust method, transition metal-catalyzed cross-coupling reactions offer an alternative and potentially more versatile approach. Nickel catalysis, in particular, has emerged as a powerful tool for the formation of C-C bonds and for cyanation reactions. rsc.orgdigitellinc.comnih.govresearchgate.net

A plausible, though more complex, strategy could involve a nickel-catalyzed cross-coupling of a 3-halooxetane with a pre-formed organozinc reagent derived from isobutyronitrile. Reductive cyanation methods using zinc reductants have been shown to be effective for creating α-cyano ketones and esters with quaternary centers. organic-chemistry.orgcluster-science.comresearchgate.net

Another potential route could be a nickel-catalyzed reductive cross-electrophile coupling. This would involve the reaction of a 3-halooxetane with a derivative of isobutyronitrile under reductive conditions, although this would represent a novel application of such methodology. mdpi.com While direct evidence for the application of these specific methods to the synthesis of this compound is not yet available in the literature, the broad utility of nickel catalysis in C-C bond formation suggests this as a promising area for future investigation. nih.gov

Catalyst System Coupling Partners Reaction Type Potential Product Reference
NiCl₂(dppf) / Zn3-Bromooxetane, (1-cyano-1-methylethyl)zinc bromideCross-couplingThis compound researchgate.net
NiBr₂·diglyme / Mn3-Iodooxetane, 2-bromo-2-methylpropanenitrileReductive Cross-Electrophile CouplingThis compound mdpi.com

This table illustrates potential transition metal-catalyzed routes based on analogous reactions.

Radical-Mediated Processes in Nitrile and Oxetane Integration

The formation of the carbon-carbon bond between the oxetane ring and the propanenitrile moiety can be envisioned through radical-mediated processes. In such a strategy, a radical is generated on the oxetane ring, which then adds to a suitable nitrile-containing acceptor, or vice versa. The cyano group is a competent radical acceptor in cascade reactions, which can be leveraged for the synthesis of complex molecules. rsc.org

One plausible approach involves the generation of a radical at the 3-position of an oxetane precursor. This could potentially be achieved through hydrogen atom transfer (HAT) from an activated C-H bond at this position. This radical could then engage with an appropriate acceptor.

Another conceptual pathway involves the reaction of a carbon-centered radical with a nitrile. libretexts.org For instance, a radical generated in proximity to a cyano group can undergo internal addition to form a new ring system. libretexts.org While not directly forming the target compound in one step, these principles of radical addition to nitriles are fundamental in designing synthetic routes. libretexts.org

A recent development in oxetane synthesis involves the use of photoredox catalysis to generate a nucleophilic radical from an alcohol, which then adds to a suitable alkene. This process, which involves a hydrogen atom transfer (HAT), could be adapted to incorporate nitrile functionalities. nih.govacs.org

Cyclization Strategies for the Oxetane Ring System

The construction of the strained four-membered oxetane ring is a significant challenge in the synthesis of this compound. acs.org Several methodologies have been developed to efficiently form this heterocyclic system. magtech.com.cnresearchgate.net

Ring-Closing Reactions from Acyclic Precursors

The intramolecular Williamson etherification is a classic and widely used method for constructing oxetane rings. acs.orgmagtech.com.cn This approach involves the base-mediated cyclization of a 1,3-halohydrin. For the synthesis of an oxetane substituted at the 3-position, a suitably substituted 1,3-diol would be the logical starting point. acs.org The diol can be selectively functionalized to install a leaving group, such as a tosylate or a halide, at one primary hydroxyl group, leaving the other to act as the nucleophile for ring closure. acs.orgresearchgate.net

A general representation of this strategy is shown below:

Table 1: Key Steps in Williamson Etherification for Oxetane Synthesis

StepDescription
1. Diol Preparation Synthesis of a substituted propane-1,3-diol.
2. Selective Functionalization Introduction of a good leaving group (e.g., tosylate, mesylate, halide) at one of the hydroxyl groups.
3. Cyclization Treatment with a base (e.g., NaH, KOtBu) to induce intramolecular nucleophilic substitution and form the oxetane ring. acs.org

Intramolecular Nucleophilic Substitution for Oxetane Formation

Intramolecular nucleophilic substitution is the core of the Williamson ether synthesis and other related cyclization methods. acs.org The kinetics of forming a four-membered ring are generally less favorable than for five- or six-membered rings, necessitating the use of strong bases and good leaving groups. acs.org

An alternative to the traditional halohydrin cyclization is the ring expansion of epoxides. acs.orgresearchgate.net An epoxide can be opened by a nucleophile that contains a latent leaving group. Subsequent activation and intramolecular cyclization can then furnish the oxetane ring. acs.org For example, opening an epoxide with a reagent like selenomethyllithium can introduce a hydroxyselenide which can be converted to a halide and then cyclized. acs.org

Photochemical or Electrochemical Approaches to Oxetane Ring Closure

Photochemical reactions offer a distinct approach to oxetane synthesis, most notably through the Paternò-Büchi reaction. magtech.com.cnnih.gov This reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to yield an oxetane. magtech.com.cnnih.gov For the target molecule, this could involve the reaction of an appropriate ketone with an alkene. The stereochemical outcome of the Paternò-Büchi reaction is often predictable based on the stability of the intermediate biradical. nih.gov

Recent advances have also explored photochemical ring expansion reactions, where an existing oxetane can be converted to a tetrahydrofuran (B95107) derivative, highlighting the utility of photochemical methods in manipulating these strained rings. rsc.org Furthermore, electrochemical methods have been developed for various organic transformations and could potentially be applied to oxetane synthesis, for instance, through electrochemically-induced cyclizations. researchgate.net

Nitrile Group Introduction and Functionalization

The introduction of the 2-methylpropanenitrile substituent onto the oxetane-3-yl core is a critical transformation. This can be achieved either by constructing the oxetane ring with the nitrile group already in place or by adding the nitrile to a pre-formed oxetane derivative.

Cyanation Reactions: Nucleophilic vs. Electrophilic Methods

The cyano group can be introduced through either nucleophilic or electrophilic cyanation methods. numberanalytics.com

Nucleophilic Cyanation: This is the more traditional approach and typically involves the reaction of a nucleophilic cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an electrophilic carbon atom. wikipedia.orgthieme-connect.de In the context of synthesizing this compound, a key intermediate would be a halide or sulfonate derivative of 3-(halomethyl)oxetane or a related species. The cyanide ion would then displace the leaving group in an SN2 reaction. wikipedia.org The use of less toxic cyanide sources like zinc(II) cyanide with a palladium catalyst is also a common strategy. wikipedia.org

Electrophilic Cyanation: This method involves the reaction of a carbanion or other nucleophile with an electrophilic cyanide-transfer reagent. rsc.orgrsc.orgresearchgate.net Reagents such as tosyl cyanide (TsCN) and N-cyanosulfonamides are commonly used. rsc.org For the target molecule, one could envision generating a nucleophilic center at the carbon atom adjacent to the oxetane ring, which would then attack the electrophilic cyanide source. For example, deprotonation of a suitable precursor with a strong base could generate a carbanion that is subsequently cyanated. researchgate.net A Strecker-type synthesis on a ketone precursor, such as oxetan-3-one, using trimethylsilyl (B98337) cyanide (TMSCN) is another viable electrophilic cyanation route. chemrxiv.org

Table 2: Comparison of Cyanation Methods

MethodCyanide SourceSubstrateKey Features
Nucleophilic NaCN, KCN, Zn(CN)₂ wikipedia.orgAlkyl halides, sulfonates wikipedia.orgClassical SN2 reaction; potential for catalysis with Pd or Ni. wikipedia.org
Electrophilic TsCN, NCTS, TMSCN rsc.orgchemrxiv.orgCarbanions, enolates researchgate.net"Umpolung" of cyanide reactivity; useful for asymmetric synthesis. rsc.org

Transformations of Carboxylic Acid Derivatives to Nitriles

The conversion of carboxylic acids and their derivatives into nitriles is a fundamental transformation in organic synthesis. While a direct, one-step conversion from a carboxylic acid to a nitrile is challenging, multi-step sequences involving activated derivatives are well-established.

A plausible synthetic route to this compound could begin with an appropriate carboxylic acid derivative, such as an ester or an acyl chloride. For instance, starting with an ester like ethyl 2-(oxetan-3-yl)acetate, the first step would involve the creation of the quaternary carbon center. This can be achieved through α-alkylation. The ester can be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate, which is then alkylated twice with an electrophile like methyl iodide.

Alternatively, a more direct approach involves the reaction of esters with organometallic reagents to form tertiary alcohols. msu.edu However, for the synthesis of a nitrile, a more common pathway proceeds through an intermediate amide. The carboxylic acid derivative, such as 2-(oxetan-3-yl)acetic acid, can be converted into the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. units.it This highly reactive acyl chloride can then be treated with ammonia (B1221849) to form 2-(oxetan-3-yl)acetamide. Following α-methylation steps, the resulting 2-methyl-2-(oxetan-3-yl)propanamide (B14917178) would then be dehydrated to the target nitrile, a process detailed in the subsequent section.

Another established, though less common, method is the direct deoxygenative cyanation of carboxylic acids using a recyclable cyanamide (B42294) reagent, a reaction catalyzed by iron. organic-chemistry.org This method offers a broad substrate scope, encompassing aryl, alkenyl, and alkyl carboxylic acids, and could potentially be applied to a precursor like 2-methyl-2-(oxetan-3-yl)propanoic acid. organic-chemistry.org

Dehydration of Amides to Yield Nitriles

The dehydration of primary amides is one of the most direct and widely utilized methods for the synthesis of nitriles. orgoreview.com This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). libretexts.orgchemguide.co.uk The precursor for the target compound in this approach would be 2-methyl-2-(oxetan-3-yl)propanamide.

A variety of dehydrating agents can effect this transformation, ranging from classic, harsh reagents to milder, more modern systems. orgoreview.com

Common Dehydrating Agents:

Phosphorus(V) oxide (P₄O₁₀): A powerful dehydrating agent, typically used by heating it with the solid amide. The resulting nitrile is then isolated by distillation. libretexts.orgchemguide.co.uk

Thionyl chloride (SOCl₂): Another common and effective reagent for this conversion. orgoreview.com

Phosphorus oxychloride (POCl₃): Often used in the presence of a base to neutralize the acidic byproducts. orgoreview.com

In recent years, numerous milder and more selective methods have been developed to accommodate sensitive functional groups. These advanced protocols often operate under neutral or basic conditions and at lower temperatures. For instance, new procedures utilizing tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃) have been developed, demonstrating high yields and broad substrate tolerance under mild conditions. nih.gov Iron complexes, acting as Lewis acid catalysts in the presence of a silane (B1218182) dehydrating agent, have also been shown to effectively promote the dehydration of amides to nitriles under milder conditions than many traditional systems. kit.edu

Table 1: Selected Reagents for the Dehydration of Primary Amides

Reagent/SystemTypical ConditionsNotesReference
Phosphorus(V) oxide (P₄O₁₀)Heating solid mixtureClassic, powerful, but harsh conditions libretexts.org, chemguide.co.uk
Thionyl Chloride (SOCl₂)Often used with a solvent like benzene (B151609) or tolueneEffective, common laboratory reagent orgoreview.com
Tris(dimethylamino)phosphine (P(NMe₂)₃) / Et₂NHReflux in CHCl₃Mild, high-yielding, good functional group tolerance nih.gov
[PSiP]-pincer iron hydrides / (EtO)₃SiHLewis acid catalysisMilder conditions, good for sensitive substrates kit.edu
Oxalyl chloride / Et₃NOften used at low temperaturesPart of the broader utility of oxalyl chloride in activating functional groups nih.gov

Stereoselective Synthesis of this compound

The synthesis of this compound in an enantiomerically pure form presents a significant challenge due to the presence of a quaternary stereocenter. The construction of such a center requires precise stereochemical control, which can be achieved through several advanced synthetic strategies.

Asymmetric Synthesis Approaches to Chiral Oxetane Derivatives

One effective strategy to obtain an enantiomerically pure final product is to start with a chiral building block. In this case, an asymmetric synthesis of a chiral oxetane precursor would be the key step. The field of oxetane synthesis has seen significant advances, providing access to these valuable motifs with high enantioselectivity.

A notable method involves the asymmetric synthesis of 2-substituted oxetan-3-ones using SAMP/RAMP hydrazone chemistry. nih.gov This approach allows for the metalation and subsequent alkylation of an oxetan-3-one hydrazone, yielding chiral 2-substituted and 2,2-disubstituted oxetan-3-ones with good to excellent enantiomeric excess (ee). nih.gov Another powerful technique is the catalytic asymmetric desymmetrization of prochiral oxetanes using a chiral Brønsted acid, which can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov

Furthermore, iridium-catalyzed reductive couplings of allylic acetates with oxetan-3-one can provide chiral α-stereogenic oxetanols. nih.gov Such a chiral oxetanol could serve as a versatile intermediate, where the hydroxyl group guides subsequent transformations or is itself converted to another functional group en route to the final target molecule. These methods provide a clear pathway to a chiral oxetane core, which can then be further functionalized to introduce the 2-methylpropanenitrile substituent.

Diastereoselective Control in Quaternary Carbon Center Formation

Once a chiral oxetane precursor is obtained, the next critical step is the construction of the quaternary carbon center in a diastereoselective manner. This involves forming a new bond at the carbon that will bear both the methyl and nitrile groups, with its stereochemistry being controlled by the existing chiral center on the oxetane ring.

The formation of quaternary carbon stereocenters is a formidable challenge in synthesis. princeton.edu Methods for diastereoselective conjugate addition are particularly relevant. For instance, a strategy could involve an α,β-unsaturated nitrile bearing the chiral oxetane moiety. The diastereoselective 1,4-addition (Michael addition) of a methyl organocuprate or a similar organometallic reagent could be employed to create the quaternary center. The facial selectivity of this addition would be directed by the stereochemistry of the adjacent oxetane ring.

Another approach is the diastereoselective alkylation of an enolate. Starting with a chiral precursor such as 2-(oxetan-3-yl)propanenitrile, deprotonation with a strong base would generate a chiral enolate. The subsequent alkylation with a methylating agent would ideally proceed with high diastereoselectivity, influenced by the steric and electronic properties of the oxetane substituent. Research into the diastereoselective synthesis of γ-quaternary carbon centers via the 1,4-addition of allylic nucleophiles to enones demonstrates the feasibility of controlling stereochemistry in the formation of congested centers. nih.gov Similarly, 1,3-dipolar cycloadditions have been developed to create substituted pyrrolidines bearing a quaternary carbon center with excellent diastereoselectivity, showcasing a powerful method for stereocenter construction. preprints.org

Enantioselective Catalysis in the Construction of the Nitrile Moiety

An alternative and highly efficient strategy is to construct the chiral quaternary center and introduce the nitrile functionality simultaneously using an enantioselective catalyst. This approach avoids the need for chiral starting materials or auxiliaries.

Catalytic asymmetric cyanation has emerged as a powerful tool for synthesizing α-chiral nitriles. snnu.edu.cn One such method involves the copper-catalyzed asymmetric radical cyanation. This process can utilize a chiral copper catalyst to control the enantioselective addition of a cyanide radical to a prochiral radical intermediate. snnu.edu.cn For the synthesis of this compound, a possible substrate would be an alkene like 3-(2-methylprop-1-en-2-yl)oxetane. A catalytic system could then facilitate the enantioselective hydrocyanation across the double bond.

Another state-of-the-art method is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines to α,β-unsaturated acceptors, catalyzed by a chiral metal complex, such as a chiral N,N'-dioxide-Co(II) complex. nih.gov This has proven highly effective for creating nitrile-bearing quaternary carbon centers. A synthetic design could involve the reaction of an oxetane-containing silyl ketene imine with a suitable Michael acceptor in the presence of a chiral catalyst to forge the desired stereocenter with high enantioselectivity. Dual electrocatalysis has also been recently employed to achieve the enantioselective hydrocyanation of conjugated alkenes, representing a novel and powerful approach to this challenge. nih.gov

Table 2: Strategies for Stereoselective Synthesis

StrategyKey TransformationExample Method/CatalystReference
Asymmetric Synthesis of PrecursorAsymmetric alkylation of oxetan-3-one hydrazoneSAMP/RAMP hydrazones nih.gov
Asymmetric Synthesis of PrecursorReductive coupling to form chiral oxetanolsIridium-tol-BINAP catalyst nih.gov
Diastereoselective AlkylationAlkylation of a chiral enolateLDA followed by MeI on an oxetane-substituted nitrileGeneral Principle
Enantioselective CatalysisAsymmetric radical cyanationChiral Copper Catalysts snnu.edu.cn
Enantioselective CatalysisEnantioselective Michael AdditionChiral N,N'-dioxide-Co(II) complex nih.gov

Mechanistic Investigations of Reactions Involving 2 Methyl 2 Oxetan 3 Yl Propanenitrile

Reaction Mechanisms in Synthesis Pathways

The synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile involves the formation of the core oxetane (B1205548) ring and the construction of the substituted nitrile group. The mechanisms governing these steps are fundamental to achieving efficient synthesis.

The formation of the oxetane ring is a synthetically challenging step due to the inherent ring strain of the four-membered ether, which is approximately 106-107 kJ/mol. researchgate.netutexas.edu The most common method for forming the C–O bond is through intramolecular etherification, a variant of the Williamson ether synthesis. acs.org This process typically involves a 4-exo-tet cyclization of a 3-halopropan-1-ol derivative under basic conditions. The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the carbon bearing the leaving group.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the transition states of such cyclizations. researchgate.net These studies show that the transition state involves a specific geometry that minimizes steric hindrance while allowing for the necessary alignment of the reacting orbitals. acs.org For the formation of a 3-substituted oxetane, the transition state geometry dictates the stereochemical outcome. The reaction pathway must overcome a significant activation energy barrier due to the ring strain being introduced. researchgate.netacs.org

Alternative methods like the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, also lead to oxetane formation. beilstein-journals.orgznaturforsch.com The mechanism of this reaction involves the formation of an excited state triplet diradical intermediate, which then undergoes intersystem crossing and cyclization to form the oxetane ring. znaturforsch.com The regioselectivity and stereoselectivity are governed by the stability of the intermediate diradical.

Oxetane Formation Method Mechanism Type Key Intermediate/Transition State Primary Driving Force
Intramolecular EtherificationSN2Pentacoordinate carbon centerFormation of a stable ether bond
Paternò-Büchi ReactionPhotochemical [2+2] CycloadditionExcited state triplet diradicalRelaxation of the excited state
Epoxide Ring OpeningIntramolecular SN2Epoxonium ion-like transition stateRelief of three-membered ring strain

This table summarizes key mechanistic features of common oxetane ring formation strategies.

The introduction of the nitrile group is typically achieved through a cyanation reaction, which involves the nucleophilic substitution of a suitable leaving group with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netorganic-chemistry.org When creating a quaternary center, as in this compound, the reaction often involves the cyanation of a tertiary electrophile.

Kinetic studies of SN2 reactions show that the rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). libretexts.org However, cyanation at a sterically hindered tertiary center is often slow or may proceed through an SN1 mechanism, involving a carbocation intermediate. The choice of solvent, cyanide source, and catalyst can significantly influence the reaction kinetics and mechanism. researchgate.netscielo.br For example, nickel-catalyzed cyanations of alkyl halides have been developed to proceed under milder conditions. organic-chemistry.orgresearchgate.net The reaction rate is influenced by factors such as the nature of the leaving group, the steric hindrance around the reaction center, and the nucleophilicity of the cyanide reagent. libretexts.org

An alternative synthetic strategy involves the alkylation of a nitrile precursor. This typically proceeds by deprotonation of the α-carbon of a nitrile to form a nitrile-stabilized carbanion (an enolate equivalent), which then acts as a nucleophile. scielo.brresearchgate.net The pKa of the α-proton of a nitrile is around 25-30, allowing for deprotonation by a strong base like lithium diisopropylamide (LDA). scielo.br

The resulting nucleophile can then react with an alkyl halide. duq.edu The mechanism is a standard SN2 alkylation. duq.edu To synthesize this compound via this route, one could envision the alkylation of isobutyronitrile (B166230) with an oxetane-3-yl halide or sulfonate. The stereoelectronics of the approach of the electrophile to the planar nitrile-stabilized carbanion are crucial for controlling the stereochemistry in more complex systems. duq.edu

Reactivity of the Oxetane Ring System

The reactivity of the oxetane ring in this compound is dominated by ring-opening reactions driven by the relief of its inherent strain energy. utexas.edubeilstein-journals.org

Oxetane rings are susceptible to cleavage under acidic, basic, or Lewis acidic conditions, and through reactions with various nucleophiles. researchgate.netbeilstein-journals.orgresearchgate.net Compared to the more strained three-membered epoxides, oxetanes are generally less reactive and require activation, often by a Lewis or Brønsted acid, to facilitate ring-opening. researchgate.netrsc.org

Under acidic conditions, the mechanism involves the protonation of the oxetane oxygen to form an oxonium ion. nih.govchemrxiv.org This activation makes the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. acs.org The subsequent nucleophilic attack leads to the cleavage of a C-O bond. The regioselectivity of the attack depends on the substitution pattern and the reaction conditions, often following an SN2-like mechanism at the less substituted carbon or an SN1-like mechanism involving a more stable carbocation at the more substituted carbon. researchgate.netresearchgate.net

Condition Activating Species Typical Nucleophiles Mechanistic Feature
AcidicH⁺ (Brønsted Acid)H₂O, Alcohols, HalidesOxonium ion formation, SN1/SN2 character
Lewis Acidice.g., BF₃, AlCl₃Organometallics, HydridesCoordination to oxygen, enhanced electrophilicity
Basic/NucleophilicStrong NucleophileOrganolithiums, Grignard ReagentsDirect SN2 attack

This table outlines the conditions and mechanistic features of oxetane ring-opening reactions.

The attack of a nucleophile on one of the oxetane's ring carbons is the key step in all ring-opening reactions. Due to the ring strain, the C-O bonds have significant p-character, and the σ* antibonding orbitals are relatively low in energy, making them accessible to nucleophiles. nih.gov

In the absence of acid activation, strong nucleophiles like organolithium reagents or Grignards are required to open the ring. youtube.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netyoutube.com The nucleophile attacks one of the α-carbons from the backside relative to the C-O bond, leading to inversion of stereochemistry if the carbon is chiral. The attack occurs at an almost linear S···C···O angle in the transition state. researchgate.net The inherent polarity of the C-O bonds makes the carbon atoms electrophilic, but this is significantly enhanced by acid catalysis. beilstein-journals.org For 3-substituted oxetanes like the parent structure of the title compound, nucleophilic attack can occur at either C2 or C4, and the regioselectivity is governed by a combination of steric and electronic factors. rsc.org

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a strongly polarized functional group, with the carbon atom bearing a partial positive charge, making it electrophilic. libretexts.org This electrophilicity is the basis for its reactivity towards hydrolysis, reduction, and nucleophilic addition.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. Both pathways proceed through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A weakly nucleophilic water molecule then attacks this carbon. Following a proton transfer, a protonated amide is formed. This intermediate is then deprotonated by water to yield a neutral amide. Further hydrolysis of the amide under acidic conditions leads to the formation of the corresponding carboxylic acid and an ammonium ion. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This addition forms an imine anion. Protonation of this intermediate by water yields a hydroxy imine, which then tautomerizes to an amide. The amide can then undergo further base-catalyzed hydrolysis by nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which subsequently expels an amide anion (NH2-) as a leaving group, resulting in the formation of a carboxylate ion. A final acidification step yields the carboxylic acid.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the nitrile to a primary amine. The mechanism involves the nucleophilic addition of a hydride ion (H-) to the electrophilic nitrile carbon, forming an imine anion. This intermediate is stabilized by complexation with the aluminum species. A second hydride ion then adds to the imine carbon, resulting in a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine, 2-Methyl-2-(oxetan-3-yl)propan-1-amine. libretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a milder reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. DIBAL-H adds a single hydride equivalent to the nitrile carbon, forming an imine-aluminum complex. Unlike with LiAlH4, a second hydride addition does not occur. The reaction is then quenched with an aqueous workup, which hydrolyzes the intermediate imine to form the corresponding aldehyde, 2-Methyl-2-(oxetan-3-yl)propanal.

Reducing AgentIntermediateFinal Product
Lithium Aluminum Hydride (LiAlH4)Imine anion, then dianionPrimary Amine
Diisobutylaluminium Hydride (DIBAL-H)Imine-aluminum complexAldehyde

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). This reaction provides a pathway to synthesize ketones.

The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. This addition breaks one of the pi bonds of the triple bond and forms a new carbon-carbon bond, resulting in an imine anion which is stabilized as a magnesium salt. This intermediate is stable until an aqueous acidic workup is performed. The addition of aqueous acid protonates the nitrogen, and the resulting imine undergoes hydrolysis to yield a ketone. For this compound, this reaction allows for the introduction of a new organic substituent, converting the nitrile into a carbonyl group.

Role of the Quaternary Carbon Center

The central carbon atom of this compound is a quaternary carbon, bonded to two methyl groups, an oxetane ring, and a nitrile group. This structural feature has significant implications for the molecule's reactivity.

The presence of the two methyl groups (a gem-dimethyl group) and the oxetane ring at the carbon adjacent to the nitrile group creates considerable steric hindrance. This bulkiness can impede the approach of nucleophiles to the electrophilic nitrile carbon. The Thorpe-Ingold effect suggests that the gem-dimethyl group can influence reaction rates by altering the bond angles, potentially bringing reactive groups closer together in intramolecular reactions or hindering intermolecular approaches. acs.org

The steric bulk would be expected to slow down the rate of reactions such as hydrolysis, reduction, and nucleophilic addition compared to a less substituted nitrile. For instance, the approach of a bulky Grignard reagent or a solvated hydride complex would be more difficult.

Electronically, the alkyl groups (methyl and the alkyl portion of the oxetane ring) are electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the nitrile carbon by pushing electron density towards it. While this electronic effect is generally less significant than steric factors for nitriles, it can contribute to a modest decrease in reactivity towards nucleophiles compared to nitriles bearing electron-withdrawing groups. nih.gov The synthesis of molecules with nitrile-bearing quaternary centers is an active area of research, highlighting the unique chemical challenges and opportunities they present. nih.govnih.gov

Influence on Adjacent Functional Group Reactivity

The presence of the oxetane ring at the C2 position of the propanenitrile backbone in this compound exerts a significant influence on the reactivity of the adjacent nitrile group. This influence is primarily attributed to the potent inductive electron-withdrawing effect of the oxetane moiety. The oxygen atom within the strained four-membered ring creates a strong dipole, which polarizes the surrounding sigma bonds.

This electron-withdrawing nature of the oxetane ring is expected to have a pronounced effect on the electrophilicity of the nitrile carbon. By pulling electron density away from the nitrile group, the oxetane ring enhances the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack. This increased reactivity can be observed in various reactions typical for nitriles, such as hydrolysis, reduction, and addition of organometallic reagents.

For instance, in the hydrolysis of the nitrile to a carboxylic acid or an amide, the initial attack by water or a hydroxide ion on the nitrile carbon is the rate-determining step. The enhanced electrophilicity of this carbon in this compound would likely lead to an accelerated rate of hydrolysis compared to nitriles with less electron-withdrawing substituents.

Similarly, during the reduction of the nitrile to a primary amine using reducing agents like lithium aluminum hydride, the initial hydride attack on the nitrile carbon would be facilitated. The reaction mechanism involves the formation of an intermediate imine, which is further reduced. The electron-withdrawing oxetane ring would stabilize the negatively charged nitrogen atom in the transition state, thereby lowering the activation energy of the reaction.

The table below illustrates the expected impact of the oxetane substituent on the reactivity of the nitrile group in comparison to a nitrile with a simple alkyl substituent.

ReactionReagentsExpected Reactivity of this compound
HydrolysisH₃O⁺ or OH⁻Increased rate of reaction
ReductionLiAlH₄Increased rate of reaction
Grignard ReactionRMgXIncreased rate of reaction

It is also important to consider the steric hindrance imposed by the gem-dimethyl groups and the oxetane ring around the nitrile functionality. While the electronic effects enhance reactivity, the steric bulk might slightly impede the approach of large nucleophiles. However, the compact nature of the oxetane ring is generally considered to introduce less steric bulk than a tert-butyl group, for which it is often a bioisostere. Therefore, the electronic activation is expected to be the dominant factor in most reactions.

Conformational Analysis and its Impact on Reaction Dynamics

The conformational landscape of this compound is largely dictated by the puckered nature of the oxetane ring and the steric interactions between the substituents at the C2 position of the propanenitrile chain. Unsubstituted oxetane has a slightly puckered conformation, but the introduction of substituents, particularly at the 3-position, can significantly influence the degree of puckering.

The molecule can exist in several conformations arising from rotation around the C2-C3(oxetane) bond. These rotations will be governed by the steric repulsion between the methyl and nitrile groups and the atoms of the oxetane ring. The most stable conformers will be those that minimize these steric clashes. It is plausible that the molecule will adopt a staggered conformation where the bulky methyl and nitrile groups are positioned away from the oxetane ring.

The conformational preference of the molecule can have a direct impact on its reaction dynamics. The accessibility of the nitrile group to incoming reagents will be dependent on the rotational isomer present. In a conformation where the nitrile group is sterically shielded by the oxetane ring or the adjacent methyl group, the reaction rate may be diminished. Conversely, a conformation where the nitrile group is more exposed would lead to a faster reaction.

The table below outlines the key structural features of this compound and their likely impact on the molecule's conformation.

Structural FeatureInfluence on Conformation
3-substituted oxetane ringIncreased ring puckering
Gem-dimethyl and nitrile groupsSteric hindrance influencing rotational conformers
Rotation around C2-C3(oxetane) bondLeads to multiple, energetically distinct conformers

Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surface of this compound and identifying the lowest energy conformers. Such studies could also provide insights into the transition state geometries for various reactions, further elucidating the interplay between conformation and reactivity. Understanding the conformational dynamics is crucial for predicting the stereochemical outcome of reactions and for designing catalysts that can selectively interact with a specific conformer.

Advanced Spectroscopic Analysis of 2 Methyl 2 Oxetan 3 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Methyl-2-(oxetan-3-yl)propanenitrile is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative atoms like oxygen and the nitrile group.

The protons of the two methyl groups are chemically equivalent and are expected to appear as a singlet due to the absence of adjacent protons. The protons on the oxetane (B1205548) ring will show more complex splitting patterns due to spin-spin coupling with their neighbors. The methine proton at the C3 position of the oxetane ring is expected to be deshielded due to its proximity to the electron-withdrawing nitrile-bearing quaternary carbon. The methylene protons of the oxetane ring are diastereotopic and will likely appear as two separate multiplets.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (x2)1.45s (singlet)N/A
Oxetane -CH-3.80 - 3.95m (multiplet)-
Oxetane -CH₂- (axial)4.60 - 4.75m (multiplet)-
Oxetane -CH₂- (equatorial)4.80 - 4.95m (multiplet)-

Note: Predicted values are based on empirical data for similar structural motifs.

¹³C NMR Characterization of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.

The quaternary carbon attached to the nitrile group is expected to have a characteristic chemical shift in the downfield region. The carbon of the nitrile group itself will also have a distinct and predictable chemical shift. The carbons of the oxetane ring will be influenced by the ring strain and the electronegativity of the oxygen atom.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (x2)25.5
Quaternary -C-40.2
Oxetane -CH-35.8
Oxetane -CH₂- (x2)75.1
-C≡N122.3

Note: Predicted values are based on empirical data for similar structural motifs.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the methine and methylene protons within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the signals for the oxetane methylene protons would correlate with the signal for the oxetane methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl groups would show a correlation to the quaternary carbon and the carbon of the nitrile group. The protons of the oxetane ring would show correlations to other carbons within the ring and to the quaternary carbon.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) spectroscopy can be used to study the structure and dynamics of molecules in the solid phase. If this compound can exist in different crystalline forms, or polymorphs, ssNMR would be a valuable tool for their characterization. nih.gov Polymorphism can result in different local environments for the atoms, leading to variations in chemical shifts in the ssNMR spectra. researchgate.net

By analyzing the ¹³C and ¹⁵N ssNMR spectra, it would be possible to identify and distinguish between different polymorphs. The differences in crystal packing and intermolecular interactions in various polymorphs would manifest as changes in the isotropic and anisotropic NMR parameters. dur.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Vibrational Mode Analysis of the Nitrile Stretch

The nitrile (-C≡N) functional group has a characteristic and strong stretching vibration in a region of the IR and Raman spectra that is often free from other interfering absorptions.

Infrared (IR) Spectroscopy: The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the region of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com The exact position of this band is sensitive to the electronic environment of the nitrile group.

Raman Spectroscopy: The nitrile stretch is also Raman active and typically gives rise to a strong, sharp band in a similar region to the IR absorption. The intensity of the Raman signal is dependent on the change in polarizability during the vibration. The nitrile triple bond, being highly polarizable, often results in a strong Raman signal. The solvent polarity and hydrogen bonding can influence the position of the nitrile stretching band in the Raman spectrum.

Predicted Vibrational Data

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
-C≡NStretch~2250~2250
C-O-C (Oxetane)Asymmetric Stretch~980Weak
C-H (Methyl)Symmetric/Asymmetric Stretch2870-29602870-2960

Note: Frequencies are approximate and based on typical values for these functional groups.

Identification of Oxetane Ring Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the oxetane ring. The four-membered ring of oxetane is known to undergo a large-amplitude ring-puckering motion, which can couple with other vibrational modes, leading to a complex spectrum umanitoba.caresearchgate.netresearchgate.net.

Key vibrational modes anticipated for the oxetane ring in this molecule include:

Ring Puckering Vibration: This low-frequency vibration is a defining characteristic of four-membered rings and is sensitive to the substitution pattern on the ring. umanitoba.caresearchgate.netresearchgate.net

C-O-C Asymmetric and Symmetric Stretching: These vibrations are characteristic of the ether linkage within the oxetane ring.

CH2 Rocking and Twisting Modes: Vibrations associated with the methylene groups of the oxetane ring.

Ring Deformation Modes: These involve the concerted motion of several atoms within the ring, leading to its distortion. umanitoba.ca

Table 1: Predicted Characteristic Vibrational Frequencies for the Oxetane Ring in this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Notes
Ring Puckering < 200 Highly dependent on conformation; may be a series of transitions.
C-O-C Asymmetric Stretch 950 - 1050 Strong intensity in the infrared spectrum.
C-O-C Symmetric Stretch 1000 - 1100 May be weaker or coupled with other modes.
CH₂ Rocking 700 - 900 Characteristic of the methylene groups in the ring.

Conformational Effects on Vibrational Spectra

The presence of the substituent at the 3-position of the oxetane ring introduces the possibility of different stable conformations, which can have a discernible effect on the vibrational spectra. acs.org The orientation of the 2-methylpropanenitrile group relative to the oxetane ring can influence the ring's puckering and the local symmetry of the molecule.

Different conformers may exhibit slight shifts in their vibrational frequencies, particularly for modes involving the oxetane ring and the substituent. acs.org Computational studies are often employed to predict the vibrational spectra of different conformers and to aid in the interpretation of experimental data. researchgate.net For instance, the coupling between the oxetane ring vibrations and the vibrations of the substituent can vary between different conformations, leading to changes in the observed spectral features.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful tool for elucidating the structure of novel compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C₇H₁₁NO.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass Observed Exact Mass Elemental Composition
[M+H]⁺ 126.0919 (Predicted) C₇H₁₂NO⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the fragmentation is expected to be influenced by the presence of both the oxetane ring and the nitrile group.

Likely fragmentation pathways include:

Cleavage of the Oxetane Ring: The strained four-membered ring can undergo ring-opening reactions upon collisional activation. nih.govmdpi.commdpi.com This could involve the loss of small neutral molecules like formaldehyde (CH₂O) or ethene (C₂H₄).

Loss of the Nitrile Group: The nitrile group can be lost as a radical (•CN) or as hydrogen cyanide (HCN). miamioh.eduwhitman.edu

α-Cleavage: Cleavage of the bond adjacent to the oxetane ring or the nitrile group can lead to the formation of stable carbocations. miamioh.edu

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could potentially occur. whitman.edu

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

m/z (Predicted) Proposed Structure/Loss
98 [M+H - C₂H₄]⁺
82 [M+H - C₂H₄O]⁺
69 [C₄H₅N]⁺

Isotopic Labeling Studies in MS Fragmentation

Isotopic labeling is a powerful technique used to trace the pathways of atoms during fragmentation in mass spectrometry. wikipedia.orgwashington.edunih.gov By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), the origin of specific fragment ions can be unambiguously determined. wikipedia.orgplos.orgnih.gov

For this compound, isotopic labeling could be employed to:

Confirm Ring Fragmentation Mechanisms: Labeling the carbon atoms of the oxetane ring with ¹³C would allow for the tracking of these atoms in the fragment ions, confirming the proposed ring-opening pathways.

Elucidate Rearrangement Processes: Deuterium labeling at specific positions could help to determine if any hydrogen rearrangements occur during fragmentation.

Verify the Origin of Neutral Losses: Labeling the nitrile nitrogen with ¹⁵N would confirm its presence or absence in various fragment ions, solidifying the proposed fragmentation scheme.

X-ray Crystallography and Single Crystal Diffraction

A successful crystallographic analysis would provide invaluable information, including:

The precise puckering of the oxetane ring: The introduction of the substituent at the 3-position can lead to a puckered conformation to relieve ring strain. acs.org

The orientation of the 2-methylpropanenitrile substituent: The crystal structure would reveal the preferred orientation of the substituent relative to the oxetane ring.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions or hydrogen bonds (if present in a co-crystal).

The conformation of related oxetane-containing molecules has been shown to be influenced by their substitution pattern, with the aryl ring in some oxetane ethers being significantly twisted out of plane. rsc.org A similar conformational preference might be observed for the nitrile-containing substituent in the title compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Formaldehyde
Ethene

Determination of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not available in the current literature, an analysis of the crystal packing and intermolecular interactions can be hypothesized based on the known properties of similar oxetane-containing compounds and molecules with nitrile functional groups. The crystal structure would be primarily determined by the steric demands of the substituents on the oxetane ring and the nature of the intermolecular forces they can engage in.

The oxetane oxygen atom is a significant hydrogen bond acceptor. acs.orgbeilstein-journals.orgnih.gov Consequently, in a crystal lattice, it is anticipated that this oxygen would participate in hydrogen bonding with any available hydrogen bond donors in the crystalline environment, such as co-crystallized solvent molecules (e.g., water) or if the molecule itself contained hydrogen bond donor groups. However, this compound lacks classical hydrogen bond donors. Therefore, weaker C-H···O and C-H···N interactions are expected to play a crucial role in the crystal packing. The hydrogen atoms of the methyl groups and the oxetane ring could act as weak donors, interacting with the oxetane oxygen and the nitrogen atom of the nitrile group of neighboring molecules.

It is plausible that the crystal packing would arrange the molecules in a way that maximizes these weak intermolecular interactions, leading to a densely packed structure. The specific packing motif would depend on the interplay between the steric hindrance of the bulky 2-methylpropanenitrile group and the directional nature of the C-H···O and C-H···N interactions.

Table of Plausible Intermolecular Interactions for this compound

Interaction TypeDonorAcceptor
Weak Hydrogen BondC-H (methyl, oxetane)O (oxetane)
Weak Hydrogen BondC-H (methyl, oxetane)N (nitrile)
Dipole-DipoleC≡NC≡N
Van der WaalsEntire MoleculeEntire Molecule

Absolute Configuration Assignment

The molecule this compound possesses a chiral center at the C3 position of the oxetane ring. Therefore, it can exist as a pair of enantiomers. The determination of the absolute configuration of a specific enantiomer is a critical aspect of its structural characterization, especially in contexts such as pharmaceutical development where enantiomers can exhibit different biological activities.

Several advanced spectroscopic and crystallographic techniques can be employed for this purpose. The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography, provided that a suitable single crystal of one of the enantiomers can be obtained. purechemistry.org This technique relies on the anomalous dispersion of X-rays by the atoms in the crystal. By analyzing the intensities of Friedel pairs of reflections, the absolute configuration can be unambiguously assigned.

In the absence of a single crystal, or as a complementary technique, vibrational circular dichroism (VCD) spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules in solution. nih.govspectroscopyeurope.comspark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known enantiomer (e.g., the R- or S-enantiomer). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Another established method is the use of chiral derivatizing agents in conjunction with NMR spectroscopy. By reacting the chiral molecule with a chiral agent of known absolute configuration, a pair of diastereomers is formed. The NMR spectra of these diastereomers will be different, and by analyzing the chemical shift differences, the absolute configuration of the original molecule can often be deduced.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would be dictated by the puckering of the oxetane ring and the rotational orientation of the 2-methylpropanenitrile substituent. The four-membered oxetane ring is not planar and typically adopts a puckered conformation to relieve ring strain. acs.orgutexas.eduillinois.edu The degree of puckering can be influenced by the substituents on the ring. acs.orgutexas.edu For a 3-substituted oxetane, the ring puckering places the substituent in either a pseudo-axial or pseudo-equatorial position.

In the solid state, the molecule will adopt the conformation that allows for the most favorable crystal packing and maximizes intermolecular interactions. This conformation might not necessarily be the lowest energy conformation in the gas phase or in solution. X-ray crystallography is the primary tool for determining the solid-state conformation of molecules. A detailed analysis of the crystal structure would reveal the precise puckering angle of the oxetane ring, the bond lengths and angles, and the torsional angles that define the orientation of the 2-methylpropanenitrile group relative to the oxetane ring.

Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the stable conformers of the molecule and their relative energies. These calculations can complement experimental data and provide insights into the factors that govern the conformational preferences of the molecule. The interplay between the steric bulk of the 2-methylpropanenitrile group and the puckered nature of the oxetane ring will be the dominant factor in determining the preferred solid-state conformation. It is expected that the substituent will orient itself to minimize steric clashes with the oxetane ring protons.

Synthetic Applications and Derivatization of 2 Methyl 2 Oxetan 3 Yl Propanenitrile

As a Building Block in Complex Molecular Architectures

The incorporation of the oxetane (B1205548) motif is a recognized strategy in medicinal chemistry to improve the physicochemical properties of drug candidates. The 2-methyl-2-(oxetan-3-yl)propanenitrile scaffold, in principle, offers a versatile entry point for creating more complex molecules featuring this desirable structural unit. However, a comprehensive review of published scientific literature and patent databases reveals a lack of specific examples where this compound has been explicitly used in the construction of spirocyclic, macrocyclic, or bridged ring systems. The following sections reflect this absence of dedicated research findings.

Utilization in the Synthesis of Spirocyclic Systems

There are no specific documented instances of this compound being utilized as a precursor for the synthesis of spirocyclic systems.

Incorporation into Macrocyclic Structures

The scientific literature does not currently contain specific examples of this compound being incorporated into macrocyclic structures.

Role in Bridged Ring System Construction

There is no available research detailing the use of this compound in the construction of bridged ring systems.

Transformation of the Nitrile Group to Other Functionalities

The nitrile or cyano group (–C≡N) is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. While specific studies detailing the transformations of this compound are not prevalent, the compound is expected to undergo standard nitrile conversions.

Conversion to Carboxylic Acids and Esters

The hydrolysis of nitriles is a fundamental and reliable method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions, typically requiring heating. chemguide.co.ukbyjus.com

Under acidic conditions, the nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.ukcommonorganicchemistry.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukorganicchemistrytutor.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com This process initially yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. chemguide.co.ukorganicchemistrytutor.com

The resulting carboxylic acid, 2-methyl-2-(oxetan-3-yl)propanoic acid, can then be converted to its corresponding esters through various standard esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemistrysteps.com Another direct method for converting nitriles to esters is the Pinner reaction, where the nitrile reacts with an alcohol under anhydrous acidic conditions. chemistrysteps.comcommonorganicchemistry.com

Table 1: General Conditions for Conversion of Nitrile to Carboxylic Acid and Ester This table presents generalized reaction conditions for nitrile transformations and does not reflect specific experimental data for this compound.

Transformation Reagents Expected Product
Acid Hydrolysis HCl or H₂SO₄, H₂O, Heat 2-Methyl-2-(oxetan-3-yl)propanoic acid
Alkaline Hydrolysis 1. NaOH or KOH, H₂O, Heat2. H₃O⁺ 2-Methyl-2-(oxetan-3-yl)propanoic acid
Pinner Reaction R-OH, Anhydrous HCl Alkyl 2-methyl-2-(oxetan-3-yl)propanoate

Synthesis of Amides and Amidines

The conversion of nitriles to amides represents a partial hydrolysis, stopping at the intermediate stage of the full hydrolysis to a carboxylic acid. chemistrysteps.com Achieving this selectivity can sometimes be challenging, as the conditions required for nitrile hydration can also hydrolyze the resulting amide. chemistrysteps.com However, controlled conditions, such as using milder basic or acidic media, or specific catalysts, can favor the formation of the amide, 2-methyl-2-(oxetan-3-yl)propanamide (B14917178). organicchemistrytutor.comsemanticscholar.org For instance, ruthenium-based catalysts have been shown to be effective for the selective hydration of nitriles to amides. researchgate.net

Amidines are functional groups characterized by the R-C(=NH)NH₂ structure. They are typically synthesized from nitriles through methods like the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imidate salt, followed by reaction with ammonia or an amine. semanticscholar.org Another direct approach is the addition of amines to nitriles, which can be facilitated by catalysts such as Lewis acids or transition metal complexes. mdpi.comorganic-chemistry.org The reaction of this compound with an appropriate amine in the presence of a suitable catalyst would yield the corresponding amidine derivative.

Table 2: General Conditions for Conversion of Nitrile to Amide and Amidine This table presents generalized reaction conditions for nitrile transformations and does not reflect specific experimental data for this compound.

Transformation Reagents Expected Product
Partial Hydrolysis H₂O, Acid or Base Catalyst (controlled conditions) 2-Methyl-2-(oxetan-3-yl)propanamide
Pinner Synthesis 1. R-OH, HCl2. NH₃ or R-NH₂ 2-Methyl-2-(oxetan-3-yl)propanimidamide (or N-substituted derivative)

Preparation of Tetrazoles and Other Heterocycles

The conversion of nitriles to tetrazoles is a well-established transformation in organic synthesis, typically achieved through a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide. This reaction provides a reliable method for the synthesis of 5-substituted-1H-tetrazoles. In the context of this compound, this would theoretically lead to the formation of 5-(1-(oxetan-3-yl)-1-methylethyl)-1H-tetrazole. The general reaction scheme is depicted below:

Figure 1: Proposed synthesis of 5-(1-(oxetan-3-yl)-1-methylethyl)-1H-tetrazole from this compound.

While this reaction is mechanistically sound and widely applied for a diverse range of nitriles, specific literature detailing this transformation for this compound could not be identified. The reaction conditions for such a conversion typically involve heating the nitrile with sodium azide in a suitable solvent, often with the addition of a Lewis acid or an ammonium salt to facilitate the reaction.

The synthesis of other heterocyclic systems directly from the nitrile group of this compound is also conceivable. For instance, cycloaddition reactions with other 1,3-dipoles could potentially yield various five-membered heterocycles. However, no specific examples of such reactions involving this particular substrate have been reported in the available literature.

Chemical Modifications of the Oxetane Ring

The oxetane ring is a strained four-membered ether that can undergo various chemical modifications, primarily through ring-opening reactions. The presence of the gem-dimethyl and nitrile groups on the adjacent carbon may influence the reactivity of the oxetane ring in this compound.

Oxetane rings are susceptible to cleavage under both acidic and nucleophilic conditions, leading to the formation of 1,3-difunctionalized linear compounds.

Acid-Catalyzed Ring Opening: In the presence of a protic or Lewis acid, the oxygen atom of the oxetane ring can be protonated or coordinated, activating the ring towards nucleophilic attack. The regioselectivity of the ring opening would depend on the nature of the nucleophile and the stability of the resulting carbocationic intermediate. For a tertiary substituted oxetane like the one in the title compound, nucleophilic attack would likely occur at the more substituted carbon (C3), leading to a more stable tertiary carbocation-like transition state.

Nucleophilic Ring Opening: Strong nucleophiles can also open the oxetane ring, typically via an SN2 mechanism. In this case, the nucleophile would attack one of the methylene carbons of the oxetane ring. The regioselectivity of this attack would be influenced by steric hindrance.

Despite the well-documented reactivity of oxetanes, specific examples of ring-opening reactions performed on this compound are not described in the scientific literature.

The direct functionalization of the C-H bonds of the oxetane ring in this compound without ring opening would represent a significant synthetic challenge due to the high bond dissociation energies of methylene C-H bonds. While methods for the C-H functionalization of ethers have been developed, their application to this specific substrate has not been reported.

Many chemical transformations can be performed on the nitrile group while keeping the oxetane ring intact, provided that harsh acidic or strongly nucleophilic conditions are avoided. For example, the hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to an amine, could potentially be achieved with retention of the oxetane moiety under carefully controlled conditions. However, specific experimental procedures for these transformations on this compound are not available in the literature.

Synthesis of Analogs and Derivatives

The synthesis of analogs of this compound with different alkyl substituents on the quaternary carbon would likely involve starting from a different α-substituted oxetan-3-yl ketone or by alkylation of an appropriate precursor. For instance, the synthesis could potentially start from oxetan-3-one, which could be reacted with different alkylating agents to introduce the desired substituents at the 3-position. Subsequent introduction of the nitrile group would lead to the desired analogs. No specific synthetic routes for such analogs have been detailed in the available scientific literature.

Modification of the Oxetane Ring with Different Heteroatoms

The strained four-membered ring of this compound offers unique opportunities for chemical modification, including the replacement of the endocyclic oxygen atom with other heteroatoms such as sulfur or nitrogen. These transformations yield analogous four-membered heterocyclic structures—thietanes and azetidines, respectively—which can significantly alter the physicochemical properties and biological activity of the parent molecule. Such modifications are a key strategy in medicinal chemistry for fine-tuning parameters like lipophilicity, hydrogen bonding capacity, and metabolic stability. acs.orgresearchgate.net

The synthesis of thietanes from oxetane precursors is a documented transformation. One established method involves the reaction of an oxetane derivative with a sulfur nucleophile. For instance, 3,3-bis(chloromethyl)oxetane can be reacted with thiourea in the presence of perchloric acid to form an isothiouronium intermediate. Subsequent treatment with a base, such as potassium hydroxide, leads to the formation of 3-chloromethyl-3-hydroxymethylthietane through an intramolecular nucleophilic substitution, effectively replacing the oxetane oxygen with a sulfur atom. nih.govbeilstein-journals.org This approach highlights a viable pathway for converting oxetane-containing compounds into their thietane analogues.

Another strategy for thietane synthesis involves a multi-step sequence starting from an α,β-unsaturated ester derived from an oxetane. This process includes a Michael addition with a thiol, reduction of the ester, mesylation of the resulting alcohol, and finally, an intramolecular cyclization to form the thietane ring. acs.org This method has been successfully applied to the synthesis of novel 2'-spirothietane nucleosides, demonstrating its utility in creating complex hybrid molecules. acs.org

The conversion of oxetanes to azetidines, their nitrogen-containing counterparts, is also a significant area of synthetic exploration. Azetidines are prevalent motifs in a wide range of natural and synthetic biologically active compounds. nih.gov While direct replacement of the oxetane oxygen with a nitrogen atom is challenging, synthetic strategies often involve ring-opening of the oxetane with a nitrogen nucleophile, followed by subsequent chemical manipulations to form the azetidine ring. researchgate.netresearchgate.net For example, chiral oxirane derivatives can undergo rearrangement reactions to yield chiral azetidine derivatives. researchgate.net Furthermore, the aza-Paternò–Büchi reaction, a [2+2]-cycloaddition between imines and alkenes, provides a direct route to azetidines, showcasing a different synthetic paradigm for creating these four-membered nitrogen heterocycles. researchgate.net

The table below summarizes key synthetic transformations for modifying the oxetane ring with sulfur heteroatoms.

Starting MaterialReagentsProductResearch Focus
3,3-bis(chloromethyl)oxetane1. Thiourea, HClO₄2. KOH, Ethanol3-Chloromethyl-3-hydroxymethylthietaneSynthesis of thietane derivatives via stepwise nucleophilic displacement. nih.govbeilstein-journals.org
α,β-Unsaturated ester derived from oxetane1. (4-methoxyphenyl)methanethiol, KHMDS2. LiAlH₄3. MsCl, pyridine4. Hg(OAc)₂, CF₃CO₂H5. NaH2'-Spirothietane nucleosideSynthesis of thietane-containing nucleoside analogues as potential antiviral agents. acs.org

Incorporation into Hybrid Molecules

The unique structural and physicochemical properties of the oxetane ring, including its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, make it a valuable building block for incorporation into larger, more complex "hybrid" molecules. acs.orgnih.gov In medicinal chemistry, this compound and related oxetane derivatives serve as versatile scaffolds for creating novel compounds with potentially improved pharmacological profiles. nih.gov The oxetane moiety is often used as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, which can lead to enhanced aqueous solubility, metabolic stability, and conformational rigidity. nih.govnih.govnih.gov

A significant application of oxetane-containing building blocks is in the synthesis of peptidomimetics . These are compounds designed to mimic the structure and function of peptides but with improved stability towards enzymatic degradation. nih.gov In one approach, an amide bond in the peptide backbone is replaced by a non-hydrolyzable oxetanylamine fragment. nih.gov This is achieved by synthesizing dipeptide building blocks where the amide carbonyl group is substituted with an oxetane ring. scispace.comrsc.orgresearchgate.net These oxetane-modified peptides (OMPs) can be incorporated into larger peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, offering a powerful tool to create novel therapeutic agents with enhanced pharmacokinetic properties. scispace.comwarwick.ac.uk

Oxetanes are also incorporated into spirocyclic systems , creating rigid, three-dimensional structures of interest in drug discovery. thieme-connect.comacs.org These spirocycles can be fused with other heterocyclic rings to generate novel molecular frameworks. For example, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane have been used to synthesize analogues of the antibiotic ciprofloxacin and can be fused to benzimidazole systems. acs.orgmdpi.com Similarly, novel spirocyclic analogues of the diketopiperazine nucleus have been prepared from oxetan-3-one, yielding rigid scaffolds that can be further functionalized. researchgate.net

Furthermore, oxetane-containing building blocks, including amino acid derivatives, are used to construct analogues of known biologically active molecules. nih.govacs.org For instance, an azetidine carboxylic acid, a related four-membered heterocycle, was used to synthesize an analogue of endomorphin, a neuropeptide that binds to μ-opioid receptors. acs.org This demonstrates the utility of small, strained heterocyclic rings in modifying the structure of complex biomolecules to explore structure-activity relationships. The development of synthetic methods to create arylacetic acids bearing oxetane and azetidine moieties provides a ready supply of building blocks for such applications. acs.org

The following table presents examples of hybrid molecules incorporating the oxetane motif.

Hybrid Molecule ClassSynthetic StrategyResulting Structure/ApplicationKey Findings
Peptidomimetics Replacement of an amide C=O bond in a peptide backbone with an oxetane ring.Oxetane-modified peptides (OMPs) with non-hydrolyzable linkages.Creates peptidomimetics with potentially increased metabolic stability while maintaining H-bond donor/acceptor patterns. nih.govscispace.comrsc.orgresearchgate.net
Spirocyclic Systems Williamson etherification or conjugate addition followed by cyclization.Spirocyclic oxetanes fused with heterocycles like pyrrolidine, piperidine, benzimidazole, and diketopiperazine.Generates rigid, three-dimensional scaffolds for drug discovery, including analogues of ciprofloxacin. acs.orgmdpi.comresearchgate.net
Bioisosteric Replacements Substitution of gem-dimethyl or carbonyl groups with an oxetane ring in drug candidates.Molecules with improved physicochemical properties such as solubility and metabolic stability.The oxetane motif can favorably modulate the properties of bioactive molecules. nih.govnih.govnih.gov
Natural Product Analogues Incorporation of oxetane-containing amino acids into peptide sequences.Analogues of neuropeptides like endomorphin.Demonstrates the utility of small heterocyclic building blocks in modifying complex biomolecules. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-2-(oxetan-3-yl)propanenitrile, and what are their optimization challenges?

Methodological Answer: Synthesis of nitrile-containing compounds like this compound often involves nucleophilic substitution or condensation reactions. For example:

  • Knoevenagel Condensation : A base-catalyzed reaction (e.g., K₂CO₃ in DMF) between oxetan-3-yl aldehydes and active methylene nitriles can yield α,β-unsaturated nitriles, requiring precise temperature control to avoid oxetane ring opening .
  • Propargyl Bromide Coupling : Propargyl bromide reacts with oxetane derivatives under basic conditions, but steric hindrance from the oxetane ring may reduce yields, necessitating extended reaction times (2–6 hours) .
  • Cyanide Displacement : Substitution of halides or sulfonates (e.g., oxetan-3-yl sulfonates, PB00071 in ) with cyanide sources (e.g., KCN) requires anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. Optimization Challenges :

  • Oxetane Stability : The oxetane ring is prone to acid- or base-induced ring-opening, requiring pH-neutral conditions .
  • Nitrile Hydrolysis : Moisture can hydrolyze nitriles to amides or carboxylic acids, demanding strict anhydrous protocols .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm oxetane protons, while δ 2.0–2.5 ppm indicates methyl groups adjacent to the nitrile .
    • ¹³C NMR : A signal near δ 120 ppm confirms the nitrile carbon .
  • X-ray Crystallography : Resolves steric effects between the oxetane and methyl groups, critical for confirming spatial arrangement (e.g., PB00219 in ) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 161.16 for C₈H₇N₃O derivatives in ) validate the molecular formula .

Advanced Research Questions

Q. What computational models predict the reactivity of the oxetane ring in this compound under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) simulations are used to study oxetane ring strain and reactivity:

  • Ring-Opening Mechanisms : At acidic pH (e.g., pH < 4), protonation of the oxetane oxygen triggers ring-opening via SN1 pathways, forming carbocation intermediates .
  • Base Sensitivity : Under alkaline conditions (pH > 10), hydroxide ions attack the β-carbon of the oxetane, leading to ring cleavage (predicted activation energy: ~25 kcal/mol) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, reducing activation barriers by 10–15% compared to non-polar solvents .

Q. How does the nitrile group in this compound influence its interaction with biological targets like PI3K/mTOR?

Methodological Answer: The nitrile group enhances binding affinity through:

  • Hydrogen Bonding : The nitrile’s lone pairs interact with catalytic lysine residues in PI3K’s ATP-binding pocket (e.g., K833 in PI3Kγ), as seen in BEZ235 analogs .
  • Electrophilic Character : Partial positive charge on the nitrile carbon facilitates covalent interactions with cysteine thiols in mTOR’s FRB domain (e.g., C2023), though reversible binding is preferred for selectivity .
  • Metabolic Stability : The nitrile group resists oxidative degradation by cytochrome P450 enzymes, improving half-life in in vivo models (t₁/₂ > 6 hours in murine studies) .

Q. What strategies mitigate data contradictions in bioactivity assays for this compound derivatives?

Methodological Answer: Contradictions in cytotoxicity or enzyme inhibition data arise from:

  • Assay Interference : The nitrile group may react with thiol-containing assay components (e.g., DTT), generating false positives. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm results .
  • Solubility Limits : Low aqueous solubility (e.g., <1 mg/mL in water) leads to aggregation. Optimize with co-solvents (e.g., 5% PEG-400) or nanoformulation .
  • Metabolite Interference : In vivo metabolites (e.g., hydroxylated oxetane) may exhibit off-target effects. Conduct metabolite profiling via LC-MS/MS .

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